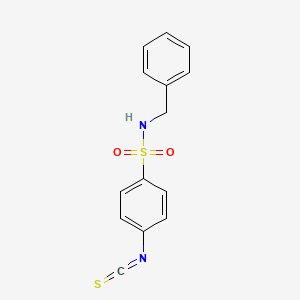

N-benzyl-4-isothiocyanatobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

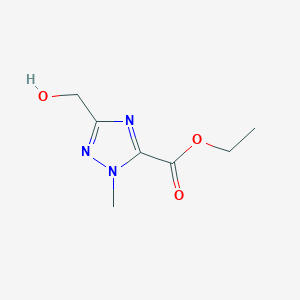

Molecular Structure Analysis

The molecular structure of BITC is represented by the formula C14H12N2O2S2 . More detailed structural analysis may require advanced techniques like NMR or X-ray crystallography, which are beyond my current capabilities.Physical And Chemical Properties Analysis

BITC is a pale yellow crystalline powder that is soluble in organic solvents such as ethanol and dichloromethane. It exhibits a characteristic odor and melts at around 90-92°C.Applications De Recherche Scientifique

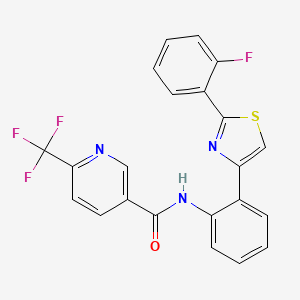

Antimicrobial Agents

N-Benzyl-4-isothiocyanatobenzenesulfonamide derivatives have been explored for their antimicrobial properties. For instance, derivatives have shown significant potency against Mycobacterium tuberculosis, surpassing the clinical agent isoniazid in efficacy (Malwal et al., 2012). Such findings highlight the potential of these compounds in addressing tuberculosis, a major global health challenge.

Synthesis of Benzonitriles

The compound has also been used in the novel synthesis of benzonitriles, serving as an electrophilic cyanation reagent. This methodology has been applied to a range of aryl and heteroaryl bromides, demonstrating good to excellent yields and showcasing the versatility of N-benzyl-4-isothiocyanatobenzenesulfonamide in organic synthesis (Anbarasan et al., 2011).

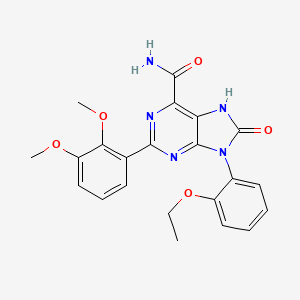

Solid-Phase Synthesis Applications

In solid-phase synthesis, polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, closely related to N-benzyl-4-isothiocyanatobenzenesulfonamide, have been used as key intermediates for various chemical transformations. This approach facilitates the generation of diverse privileged scaffolds, demonstrating the utility of sulfonamide derivatives in combinatorial chemistry and drug discovery (Fülöpová & Soural, 2015).

Inhibition of Carbonic Anhydrase

Benzene sulfonamides, including derivatives of N-benzyl-4-isothiocyanatobenzenesulfonamide, have been studied as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes. Research shows that these compounds can inhibit different isozymes of carbonic anhydrase, offering insights into the development of therapeutic agents for diseases where carbonic anhydrase activity is a factor (Wilkinson et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

N-benzyl-4-isothiocyanatobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c17-20(18,16-10-12-4-2-1-3-5-12)14-8-6-13(7-9-14)15-11-19/h1-9,16H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJFGUZSUVLWEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-isothiocyanatobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2733294.png)

![{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2733298.png)

![8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2733306.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2733308.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2733309.png)

![N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide](/img/structure/B2733312.png)

![N-(4-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2733316.png)

![[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2733317.png)